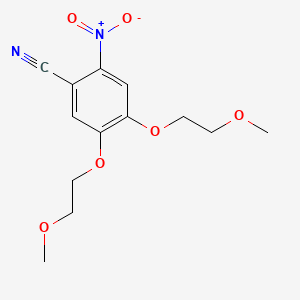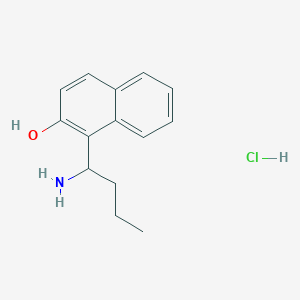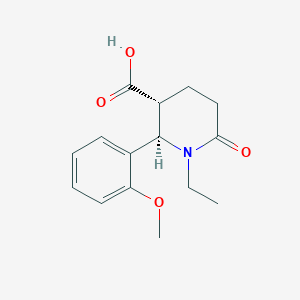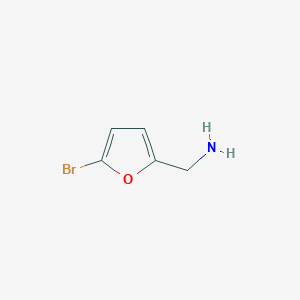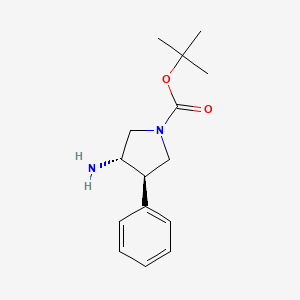
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is a chiral molecule that serves as an important intermediate in the synthesis of various pharmaceuticals. It is derived from L-aspartic acid, a naturally occurring amino acid, and features a tert-butyl group which is commonly used in organic chemistry for protection of amines .
Synthesis Analysis
The synthesis of related tert-butyl amino carboxylates typically involves multiple steps starting from readily available materials such as L-aspartic acid. For instance, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine is synthesized from L-aspartic acid through a series of reactions including methylation, reduction, protection, and mesylation, followed by amination and hydrogenolysis . Similarly, the synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid involves optimization of reaction conditions at each step, highlighting the importance of mild reaction conditions and economic viability for industrial preparation .
Molecular Structure Analysis
The molecular structure of tert-butyl amino carboxylates is characterized by the presence of a tert-butyl group, which is a bulky group used to protect the amine functionality during synthesis. The chiral centers in these molecules are crucial for their application in asymmetric synthesis, as they can influence the stereochemistry of the resulting compounds .
Chemical Reactions Analysis
Tert-butyl amino carboxylates can undergo various chemical reactions. For example, tert-butyl phenylazocarboxylates can participate in nucleophilic substitutions and radical reactions, which allow for modifications of the benzene ring and the introduction of various functional groups . N-tert-butanesulfinyl imines, which are related to tert-butyl amino carboxylates, are used as intermediates in asymmetric synthesis of amines, demonstrating the versatility of tert-butyl protected amines in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl amino carboxylates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The presence of an amine and a carboxylate group also contributes to the compound's polarity and its ability to participate in hydrogen bonding, which can be important in its reactivity and interaction with other molecules during synthesis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLRNLEEDBVTH-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589964 |
Source


|
| Record name | tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
CAS RN |
1015070-53-7 |
Source


|
| Record name | tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


